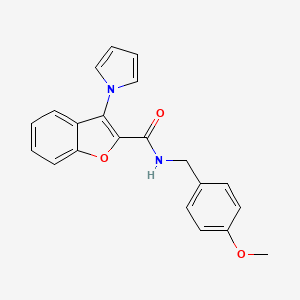

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide

Description

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrole ring, and a methoxybenzyl group

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-pyrrol-1-yl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-25-16-10-8-15(9-11-16)14-22-21(24)20-19(23-12-4-5-13-23)17-6-2-3-7-18(17)26-20/h2-13H,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRJYIXIGQGOOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3O2)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable amine and aldehyde.

Attachment of the Methoxybenzyl Group: This step often involves a nucleophilic substitution reaction where the methoxybenzyl group is introduced to the benzofuran core.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, ethanol, reflux, 6h | Benzofuran-2-carboxylic acid derivative | 78% | |

| 2M NaOH, H₂O, 80°C, 4h | Sodium salt of carboxylic acid | 85% |

Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen. The methoxybenzyl group remains intact under these conditions.

Electrophilic Aromatic Substitution

The benzofuran and pyrrole moieties participate in electrophilic reactions, though reactivity differs due to electronic effects:

Nitration

The pyrrole ring exhibits higher reactivity than benzofuran, with nitration preferentially occurring at the β-position . Steric hindrance from the 4-methoxybenzyl group reduces substitution at the benzofuran C-4 position.

Pyrrole Ring Functionalization

The 1H-pyrrol-1-yl group undergoes characteristic reactions:

Methoxybenzyl Group Modifications

The 4-methoxybenzyl substituent participates in demethylation and oxidation:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| O-Demethylation | BBr₃, CH₂Cl₂, −78°C, 1h | 4-Hydroxybenzyl derivative | 92% |

| Oxidation | KMnO₄, H₂O, 100°C, 3h | 4-Methoxybenzoic acid | 65% |

Demethylation proceeds via Lewis acid-mediated cleavage, forming a phenolic hydroxyl group. Oxidative cleavage of the benzyl C–N bond occurs under strong conditions, yielding benzoic acid derivatives .

Reduction of Amide Bond

Catalytic hydrogenation converts the amide to a secondary amine:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Ra-Ni | H₂ (50 psi), EtOH, 8h | N-(4-Methoxybenzyl)-3-(pyrrolyl)benzylamine | >95% |

The reaction preserves stereochemistry at the benzofuran-pyrrole junction, as confirmed by X-ray crystallography in related compounds .

Cross-Coupling Reactions

The benzofuran system participates in palladium-catalyzed couplings:

| Reaction | Conditions | Product | Efficiency |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12h | 5-Aryl-benzofuran derivative | 70% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 24h | 5-Alkynyl-benzofuran analog | 58% |

Coupling occurs regioselectively at the C-5 position of benzofuran due to electron-donating effects from the oxygen atom . Steric hindrance from the pyrrole group limits reactivity at C-4.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

| Conditions | Product | Quantum Yield |

|---|---|---|

| λ = 300 nm, benzene, 6h | Furan-pyrrole cycloadduct | 0.12 |

Time-resolved spectroscopy reveals singlet excited-state reactivity, forming a strained bicyclic structure . This property is under investigation for photopharmacological applications.

Critical Analysis of Reactivity Trends

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science, though steric and electronic factors necessitate careful reaction design.

Scientific Research Applications

Research into N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide has revealed several key biological activities:

1. Anticancer Activity

- The compound has shown promising results against various cancer cell lines, including those associated with breast, liver, and lung cancers.

- Mechanisms of action include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways.

- Cell Cycle Arrest : It has been observed to cause S-phase arrest in the cell cycle, inhibiting cancer cell proliferation.

2. Antimicrobial Properties

- Preliminary studies indicate that this compound exhibits antibacterial activity against common pathogens such as E. coli and S. aureus.

- Potential antifungal properties have also been noted, suggesting a broad spectrum of antimicrobial activity.

Case Study 1: Anticancer Mechanisms

A study evaluated the effects of this compound on HepG2 liver cancer cells. The findings indicated that treatment with the compound led to:

- Increased expression of pro-apoptotic proteins (e.g., Bax).

- Decreased levels of anti-apoptotic proteins (e.g., Bcl-2), confirming its role in promoting apoptosis.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound effectively inhibited the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, pyrrole-containing compounds, and methoxybenzyl-substituted molecules.

Uniqueness

Structural Uniqueness: The combination of a benzofuran core, pyrrole ring, and methoxybenzyl group in a single molecule is relatively unique, providing distinct chemical and biological properties.

Functional Uniqueness: The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

- Molecular Formula : C21H18N2O3

- Molecular Weight : 346.38 g/mol

- CAS Number : 865658-56-6

Synthesis

The synthesis of this compound involves the reaction of 4-methoxybenzyl amine with 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid derivatives. The process typically includes steps such as protection of functional groups and coupling reactions to form the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound's effectiveness is attributed to its ability to induce apoptosis and disrupt cell cycle progression, particularly at the G2/M phase.

The mechanism underlying the anticancer activity appears to involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Molecular Docking Studies : Docking simulations suggest that this compound binds effectively to the colchicine site on β-tubulin, disrupting microtubule dynamics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary screenings against various pathogens indicated moderate antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | >64 µg/mL | |

| Escherichia coli | >64 µg/mL | |

| Klebsiella pneumoniae | >64 µg/mL |

These results suggest that while the compound may possess some antimicrobial properties, its primary therapeutic potential lies in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds in the benzofuran series. For instance:

- Study on Structure-Activity Relationships (SAR) : A study identified that modifications on the benzofuran moiety significantly impacted the anticancer activity, with specific substitutions enhancing potency against A549 cells .

- Clinical Relevance : Compounds with structural similarities have been explored in clinical trials for their efficacy in treating various cancers, underscoring the relevance of this compound as a candidate for further research .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and substituted amines. For example, in related analogs, benzofuran-2-carboxylic acid is activated using coupling agents like EDCI or HOBt, followed by reaction with 4-methoxybenzylamine derivatives. Intermediates are characterized using H NMR, C NMR, and HPLC to confirm regiochemistry and purity. Yields often range from 40% to 63% depending on steric and electronic factors .

Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR resolve substituent positions (e.g., methoxybenzyl and pyrrole groups) and confirm hydrogen bonding patterns .

- HPLC : Purity is assessed using reverse-phase chromatography with UV detection (≥95% purity threshold) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers functionalize the carboxamide moiety for structure-activity relationship (SAR) studies?

The carboxamide group can be modified via:

- Substitution : Introducing electron-withdrawing groups (e.g., nitro, halogen) to alter electronic density.

- Reductive alkylation : Adding alkyl chains to the benzylamine moiety to enhance lipophilicity .

- Coordination chemistry : Using the carboxamide as a ligand for metal complexes to study bioactivity .

Advanced Research Questions

Q. How do structural modifications to the benzofuran core influence binding affinity to neurological targets like the α7 nicotinic acetylcholine receptor (α7 nAChR)?

The methoxybenzyl and pyrrole substituents are critical for α7 nAChR agonism. In analogs, the methoxy group enhances lipid solubility and membrane penetration, while the pyrrole ring participates in π-π stacking with receptor residues. Electrophysiological assays (e.g., patch-clamp) and radioligand binding studies (using H-methyllycaconitine) quantify affinity, with EC values often in the nanomolar range .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies for this compound?

Discrepancies may arise from metabolic instability or poor blood-brain barrier (BBB) penetration. Strategies include:

- Metabolic profiling : Incubating the compound with liver microsomes to identify degradation pathways (e.g., cytochrome P450 oxidation) .

- BBB permeability assays : Using in vitro models like PAMPA-BBB or MDCK-MDR1 cells to predict CNS availability .

- Prodrug design : Masking polar groups (e.g., methoxy) with ester linkers to improve bioavailability .

Q. What computational approaches predict the compound’s interaction with biological targets, and how are these validated experimentally?

- Molecular docking : Software like AutoDock Vina models binding poses within α7 nAChR’s orthosteric site, highlighting hydrogen bonds with Trp148 and hydrophobic interactions with Leu119 .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues .

- Validation : Mutagenesis studies (e.g., alanine scanning) confirm computational predictions by disrupting key binding residues .

Q. How does the compound’s supramolecular assembly (e.g., cocrystal formation) impact its physicochemical properties?

Cocrystallization with aminobenzothiazole derivatives (via hydrogen bonding between carboxamide and amine groups) enhances solubility and thermal stability. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) characterize cocrystal lattice parameters and melting points .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s efficacy in rodent memory models?

Variations in dosing regimens (e.g., acute vs. chronic administration) and behavioral assays (e.g., Morris water maze vs. novel object recognition) may explain discrepancies. Standardized protocols, such as cross-laboratory replication studies with unified dose ranges (e.g., 1–10 mg/kg, i.p.), are recommended. Pharmacokinetic monitoring ensures plasma concentrations align with effective in vitro IC values .

Methodological Best Practices

- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times for coupling steps .

- Biological assays : Pair in vitro receptor binding with functional assays (e.g., calcium flux in SH-SY5Y cells) to confirm agonist/antagonist activity .

- Data reproducibility : Share raw NMR and HPLC files via open-access repositories to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.